molecular formula C18H26N6O4 B2413762 叔丁基 3-(((6-甲氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)氨基甲酰基)哌啶-1-甲酸酯 CAS No. 2034326-00-4

叔丁基 3-(((6-甲氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)氨基甲酰基)哌啶-1-甲酸酯

货号 B2413762
CAS 编号: 2034326-00-4
分子量: 390.444
InChI 键: JFDDGMRUVLNSFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolo[4,3-b]pyridazine ring, followed by the introduction of the methoxy, carbamoyl, and tert-butyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolo[4,3-b]pyridazine ring suggests that the compound could have aromatic properties, which could affect its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the carbamoyl group could potentially undergo hydrolysis, while the methoxy group could be susceptible to demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar carbamoyl and methoxy groups could increase its solubility in polar solvents .

科学研究应用

前列腺癌治疗中的发现

该化合物已被证明与晚期前列腺癌的治疗有关。Bradbury 等人 (2013) 的一项研究讨论了 AZD3514 的发现,这是一种雄激素受体下调剂,包括类似的三唑并哒嗪部分。发现该化合物是治疗去势抵抗性前列腺癌的潜在候选药物,并在 I 期临床试验中进行了评估 (Bradbury 等人,2013)

抗组胺活性与嗜酸性粒细胞浸润抑制剂

Gyoten 等人 (2003) 合成了一系列具有环胺的三唑并哒嗪,并评估了它们对嗜酸性粒细胞浸润的抗组胺活性与抑制作用。研究发现,这些化合物既表现出抗组胺活性,又对嗜酸性粒细胞趋化性有抑制作用,使其成为治疗特应性皮炎和过敏性鼻炎的潜在候选药物 (Gyoten 等人,2003)

作为药物合成中的关键中间体

Wang 等人 (2015) 描述了合成一种结构上类似于叔丁基 3-(((6-甲氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)氨基甲酰基)哌啶-1-甲酸酯的化合物,作为生产万德他尼的关键中间体,万德他尼是一种用于某些类型癌症治疗的药物 (Wang 等人,2015)

抗糖尿病药物开发

Bindu 等人 (2019) 的一项研究合成并评估了一系列三唑并哒嗪取代的哌嗪,以了解它们的二肽基肽酶-4 (DPP-4) 抑制潜力。这些化合物被开发为抗糖尿病药物,并在计算机模拟和体外评估中显示出有希望的结果 (Bindu 等人,2019)

疾病管理中的抗氧化活性

Novodvorskyi 等人 (2020) 合成了三唑并[4,3-b][1,2,4]三嗪-7-酮的衍生物,并评估了它们的抗氧化特性。发现这些化合物根据其结构表现出抗氧化和促氧化特性,突出了它们在管理与氧化应激相关的疾病中的潜在作用 (Novodvorskyi 等人,2020)

作用机制

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interaction with a specific biological target .

安全和危害

As with any chemical compound, handling this substance would require appropriate safety precautions. This could include wearing protective clothing and avoiding inhalation or contact with skin .

未来方向

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

属性

IUPAC Name

tert-butyl 3-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O4/c1-18(2,3)28-17(26)23-9-5-6-12(11-23)16(25)19-10-14-21-20-13-7-8-15(27-4)22-24(13)14/h7-8,12H,5-6,9-11H2,1-4H3,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDDGMRUVLNSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。